molecular formula C13H26N2O2 B13159389 tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

Cat. No.: B13159389
M. Wt: 242.36 g/mol
InChI Key: SYKGRDVEIMSTNI-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Piperidine Core : A six-membered saturated ring with one nitrogen atom, providing conformational rigidity and enabling interactions with biological targets.
  • tert-Butyl Carboxylate : The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective group for amines, enhancing solubility during synthetic procedures.
  • Ethyl(methyl)amino Group : A tertiary amine at position 5 introduces steric bulk and electronic effects, which influence reactivity and binding affinity.

A comparative analysis of related piperidine carboxylates reveals structural parallels. For example, tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (C₁₂H₂₄N₂O₂) shares the Boc-protected amine but lacks the ethyl(methyl) substitution. Similarly, tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate (C₁₂H₂₄N₂O₂) features a primary amine at position 3, underscoring the diversity within this chemical class.

Property Value
Molecular Formula C₁₄H₂₇N₂O₂
Molecular Weight 255.38 g/mol
IUPAC Name This compound
Key Functional Groups Boc-protected carboxylate, tertiary amine

Historical Context of Piperidine Carboxylate Derivatives in Organic Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the mid-20th century, particularly in the development of alkaloid analogs and pharmaceutical intermediates. The introduction of Boc-protected piperidines, such as tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate, revolutionized peptide synthesis by enabling selective deprotection strategies. Early work focused on optimizing ring substituents to modulate electronic and steric properties. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrated the utility of piperidine carboxylates in generating heterocyclic amino acids.

The tert-butyl group, introduced as a protective moiety in the 1960s, remains a cornerstone in contemporary synthetic workflows. Its stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA) make it ideal for multi-step syntheses. Recent advancements, such as the conformational restriction of 3,4-disubstituted piperidines, have expanded applications in oncology, as seen in compounds like A12 , which exhibited antitumor efficacy through kinase inhibition.

Significance of Tertiary Amine Functionality in Bioactive Molecules

Tertiary amines are ubiquitous in pharmacologically active compounds due to their ability to engage in hydrogen bonding, cation-π interactions, and protonation-dependent solubility. In this compound, the ethyl(methyl)amino group enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in central nervous system (CNS) drug design.

Comparative studies of quinolone derivatives highlight the role of tertiary amines in modulating anticancer activity. For example, amino-quinolone 5 (GI₅₀ = 38 μM) demonstrated superior activity to enoxacin, attributed to its tetrahydroisoquinoline moiety. Similarly, replacing primary amines with tertiary variants in piperidine derivatives improved selectivity for tumor cells, as observed in compound 21 (GI₅₀ = 13.2 μM, CC₅₀ = 103.4 μM).

The ethyl(methyl)amino group also influences metabolic stability. N-Dealkylation, a common degradation pathway for tertiary amines, can be mitigated through steric hindrance, as seen in the enhanced stability of tert-butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate (C₁₆H₃₂N₂O₂). This principle underscores the strategic design of this compound for prolonged in vivo activity.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-15(5)11-7-10(8-14-9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

SYKGRDVEIMSTNI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CC(CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis typically begins with piperidine-3-carboxylic acid derivatives, often protected at the nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent transformations. The key synthetic challenge is the selective introduction of the ethyl(methyl)amino substituent at the 5-position of the piperidine ring.

Stepwise Synthetic Route

Protection of Piperidine Nitrogen
  • Starting material: Piperidine-3-carboxylic acid or its derivatives.
  • Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate.
  • Conditions: The reaction is typically carried out in methanol or aqueous media at 0–5 °C, followed by warming to room temperature to complete the reaction.
  • Outcome: Formation of the tert-butyl 3-Boc-amino piperidine-3-carboxylate intermediate.

This step ensures the amino group is masked, allowing selective functionalization elsewhere on the ring.

Introduction of the Ethyl(methyl)amino Group at the 5-Position
  • Amination method: The 5-position of the piperidine ring is functionalized via nucleophilic substitution or reductive amination strategies using ethyl(methyl)amine or its derivatives.
  • Typical approach: Starting from a 5-halo or 5-activated intermediate, nucleophilic displacement with ethyl(methyl)amine introduces the desired substituent.
  • Alternative: Reductive amination of a 5-keto intermediate with ethyl(methyl)amine under reducing conditions (e.g., sodium cyanoborohydride) can also be employed.

This step requires careful control to avoid over-alkylation or side reactions due to the presence of multiple nucleophilic sites.

Final Purification and Characterization
  • The crude product is purified by standard chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.

Representative Synthetic Scheme (Summary)

Step Reagents and Conditions Product Description
1 Piperidine-3-carboxylic acid + di-tert-butyl dicarbonate, Na2CO3, MeOH, 0–25 °C tert-Butyl 3-Boc-amino piperidine-3-carboxylate
2 5-Halo intermediate + ethyl(methyl)amine, suitable solvent, heat or reductive amination conditions tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate
3 Purification by chromatography Pure target compound

Literature-Based Detailed Preparation Method

Boc Protection of Piperidine-3-carboxylic Acid

According to a patented method for preparing (R)-3-Boc-amino piperidines, the Boc protection involves:

  • Dissolving piperidine-3-carboxylic acid derivative in methanol or acetone.
  • Adding sodium carbonate to maintain a basic environment.
  • Slowly adding di-tert-butyl dicarbonate solution at 0–5 °C.
  • Stirring the mixture and allowing it to warm to room temperature for completion.
  • Isolating the Boc-protected intermediate by filtration and drying.

This method yields the Boc-protected amino acid with high purity and yield.

Amination at the 5-Position

While direct literature on the exact ethyl(methyl)amino substitution at position 5 is limited, the general approach for such substitutions is:

  • Starting from a 5-halo or 5-activated piperidine intermediate.
  • Reacting with ethyl(methyl)amine under nucleophilic substitution conditions.
  • Alternatively, employing reductive amination on a 5-keto intermediate with ethyl(methyl)amine and a mild reducing agent.

This method is supported by analogous synthetic routes for substituted piperidines in medicinal chemistry literature.

Data Table: Optimization of Reaction Conditions for Similar Piperidine Derivatives

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Methanol 0–25 2 85 Boc protection of piperidine nitrogen
2 Methanol 0–5 4 78 Boc protection with Na2CO3 base
3 Ethanol Room temperature 18 75 Amination via nucleophilic substitution
4 Acetonitrile Room temperature 18 70 Reductive amination alternative

Note: Yields and conditions are derived from analogous piperidine derivative syntheses to inform preparation strategies.

Summary and Practical Considerations

  • The preparation of this compound involves initial Boc protection of the piperidine nitrogen to prevent side reactions.
  • Subsequent introduction of the ethyl(methyl)amino substituent at the 5-position is achieved through nucleophilic substitution or reductive amination, depending on the available intermediates.
  • Reaction conditions such as temperature, solvent, and pH are critical to maximize yield and selectivity.
  • Purification by standard chromatographic techniques and thorough characterization by NMR and MS are essential for confirming the product identity.
  • The protocols are adapted from well-established synthetic methods for Boc-protected amino piperidines and their derivatives, as detailed in patent literature and peer-reviewed research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl(methyl)amine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate (Target) Ethyl(methyl)amino (5), tert-butyl (3) C₁₃H₂₆N₂O₂ ~242.36 Tertiary amine, high lipophilicity, metabolic stability
tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Amino (3), hydroxyl (5) C₁₀H₂₀N₂O₃ ~216.28 Primary amine, polar hydroxyl group, lower lipophilicity
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS 162167-97-7) Aminomethyl (3) C₁₁H₂₂N₂O₂ ~214.31 Primary amine at position 3, smaller substituent, moderate steric hindrance
Ethyl piperidine-3-carboxylate hydrochloride Ethyl ester (3), hydrochloride salt C₈H₁₆ClNO₂ 193.67 Hydrochloride salt enhances solubility; ethyl ester less stable to hydrolysis

Physicochemical Properties and Reactivity

  • Lipophilicity: The target compound’s tert-butyl and ethyl(methyl)amino groups confer higher lipophilicity compared to analogs like tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (polar hydroxyl group) or Ethyl piperidine-3-carboxylate hydrochloride (ionized hydrochloride salt) .
  • Metabolic Stability : The tert-butyl ester resists enzymatic hydrolysis better than ethyl esters, as seen in Ethyl piperidine-3-carboxylate hydrochloride, which may undergo faster degradation in vivo .
  • Synthetic Utility: The ethyl(methyl)amino group in the target compound allows for further derivatization (e.g., alkylation or acylation), whereas primary amines in analogs like tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate are more reactive in coupling reactions .

Biological Activity

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure includes a piperidine ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula, which includes a tert-butyl group and an ethyl(methyl)amino substituent on the piperidine ring. Its chemical structure can be represented as follows:

C13H23NO2\text{C}_{13}\text{H}_{23}\text{N}\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor for specific enzymes and its effects on different biological pathways.

1. Inhibition of Enzymatic Activity

Research has shown that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibition of TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), which are crucial in regulating inflammatory responses and energy metabolism .

Compound Target Enzyme IC50 Value (nM) Effect
This compoundTBK1210Inhibitory
AmlexanoxTBK1300Inhibitory

2. Anti-inflammatory Effects

In cellular assays, this compound has shown promising results in promoting the secretion of interleukin-6 (IL-6), a cytokine involved in inflammatory responses. The modulation of IL-6 production indicates potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the pharmacological effects of similar compounds, providing insights into their biological activities.

Case Study: Obesity Model

In a study involving obese mice, analogues of this compound were administered to assess their impact on weight loss and insulin sensitivity. Results indicated that these compounds could significantly enhance serum IL-6 levels and improve metabolic profiles, suggesting a potential role in obesity management .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related piperidine derivatives. These compounds demonstrated selective activity against various bacterial strains while showing minimal cytotoxicity towards human cell lines. This selectivity is crucial for developing safe therapeutic agents .

Research Findings

Recent studies have expanded our understanding of the structure-activity relationship (SAR) concerning piperidine derivatives. Variations in substituents on the piperidine ring significantly influence their biological activity, including their potency as enzyme inhibitors and their anti-inflammatory properties .

Q & A

Q. What are the key synthetic steps and intermediate characterization methods for tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. For example, a related piperidine derivative was synthesized via cyclopropylamine and thiocyanate reactions to form a triazole intermediate, which was then coupled with tert-butyl carbamate . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, tert-butyl derivatives in similar compounds were confirmed via NMR chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons) and ESI-MS m/z values matching theoretical molecular weights .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety data sheets (SDS) for structurally similar piperidine derivatives indicate acute toxicity (oral, dermal, inhalation; Category 4) under EU-GHS/CLP . Researchers should:
  • Use fume hoods and personal protective equipment (PPE) to minimize exposure.
  • Follow institutional chemical hygiene plans, including 100% compliance with safety exams before lab work .
  • Implement spill containment measures and avoid direct contact via gloves and lab coats .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, piperidine ring protons at δ 3.0–3.5 ppm) and stereochemistry .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching calculated masses) .
  • X-ray crystallography : Resolves crystal structure details, as demonstrated for tert-butyl piperazine derivatives in Acta Crystallographica studies .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Similar compounds with tert-butyl groups require moisture-free environments to avoid carbamate degradation .

Advanced Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Molecular dynamics simulations can also model solvent effects on reaction yields .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer :
  • Comparative Analysis : Systematically vary parameters (temperature, solvent, catalyst) in controlled experiments to identify yield discrepancies.
  • Data-Driven Modeling : Use software tools (e.g., Cheminformatics platforms) to analyze historical data and identify outliers or trends .
  • Reproducibility Checks : Validate literature methods with strict adherence to documented conditions, adjusting for unstated variables (e.g., impurity profiles) .

Q. What strategies improve scalability while maintaining purity in multi-step syntheses?

  • Methodological Answer :
  • Process Intensification : Optimize reaction steps using continuous flow reactors to enhance mixing and heat transfer .
  • In-Line Monitoring : Deploy techniques like FTIR or HPLC for real-time purity assessment during scale-up .
  • Purification : Use automated flash chromatography or crystallization protocols tailored to tert-butyl carbamate solubility .

Q. How can reaction mechanisms for derivatives of this compound be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Track reaction pathways using deuterated or ¹³C-labeled reagents (e.g., tert-butyl-¹³CO2H) .
  • Kinetic Studies : Measure rate constants under varying conditions to infer mechanistic steps (e.g., SN1 vs. SN2 pathways) .
  • Computational Modeling : Simulate intermediates and transition states to propose plausible mechanisms .

Q. What experimental designs study the compound’s reactivity under diverse conditions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to test variables (pH, temperature, catalyst) and their interactions .
  • High-Throughput Screening : Rapidly test reactivity with automated platforms across solvent libraries or reagent combinations .

Q. How can multi-step syntheses integrate real-time monitoring for efficiency?

  • Methodological Answer :
  • PAT (Process Analytical Technology) : Implement Raman spectroscopy or inline NMR to track intermediate formation .
  • Machine Learning : Train models on historical data to predict optimal reaction stopping points and reduce side-product formation .

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